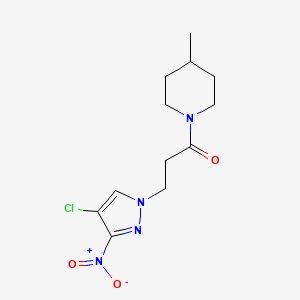![molecular formula C32H28N6O4S2 B10929184 N,N'-(3,3'-Dimethoxy-4,4'-biphenyldiyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]](/img/structure/B10929184.png)
N,N'-(3,3'-Dimethoxy-4,4'-biphenyldiyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(3,3’-Dimethoxy-4,4’-biphenyldiyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]: is a complex organic compound characterized by its biphenyl core substituted with methoxy groups and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3’-dimethoxy-4,4’-biphenyldiyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide] typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of Benzimidazole Moieties: Benzimidazole units are attached through nucleophilic substitution reactions, where the benzimidazole acts as a nucleophile attacking an electrophilic carbon center on the biphenyl core.
Formation of Acetamide Linkages: The final step involves the formation of acetamide linkages through amidation reactions, typically using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the benzimidazole moieties, potentially converting them to their corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole and acetamide linkages.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Fluorescent Probes: Due to its aromatic structure, it can be used as a fluorescent probe in biological imaging.
Medicine
Drug Development: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity: Preliminary studies may indicate its effectiveness against certain microbial strains.
Industry
Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Electronics: Its conductive properties make it suitable for use in electronic devices.
Mechanism of Action
The mechanism of action of N,N’-(3,3’-dimethoxy-4,4’-biphenyldiyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide] involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moieties can bind to active sites of enzymes, inhibiting their activity. The biphenyl core provides structural rigidity, allowing for specific interactions with biological macromolecules. The methoxy groups may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(3,3’-Dimethoxy-4,4’-biphenyldiyl)bis(2-nitrobenzamide)
- N,N’-(3,3’-Dimethoxy-4,4’-biphenyldiyl)bis(3-methylbenzamide)
- N,N’-(3,3’-Dimethoxy-4,4’-biphenyldiyl)bis(3,5-dinitrobenzamide)
Uniqueness
N,N’-(3,3’-dimethoxy-4,4’-biphenyldiyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide] is unique due to its combination of methoxy-substituted biphenyl core and benzimidazole moieties. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. The presence of acetamide linkages further enhances its potential for forming hydrogen bonds, increasing its affinity for biological targets.
Properties
Molecular Formula |
C32H28N6O4S2 |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-[4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C32H28N6O4S2/c1-41-27-15-19(11-13-25(27)33-29(39)17-43-31-35-21-7-3-4-8-22(21)36-31)20-12-14-26(28(16-20)42-2)34-30(40)18-44-32-37-23-9-5-6-10-24(23)38-32/h3-16H,17-18H2,1-2H3,(H,33,39)(H,34,40)(H,35,36)(H,37,38) |
InChI Key |
ZKAOSJUEHYPYKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N3)OC)NC(=O)CSC5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-{[(4-{[(E)-(1-ethyl-1H-pyrazol-5-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10929105.png)
![methyl 1-{[(4-{[(E)-quinolin-4-ylmethylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10929106.png)
![2-methoxy-6-[(E)-(2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B10929112.png)
![4-(difluoromethyl)-6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10929123.png)

![6-ethyl-N-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10929127.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10929135.png)
![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10929149.png)
![Ethyl 1-ethyl-6-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10929152.png)
![2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole](/img/structure/B10929154.png)
![4-bromo-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B10929160.png)

![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10929181.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10929191.png)
